(2Z)-2-cyano-3-[2,5-dimethyl-1-(2-methyl-4-nitrophenyl)-1H-pyrrol-3-yl]-N-(2-methylphenyl)prop-2-enamide
Overview
Description
(2Z)-2-cyano-3-[2,5-dimethyl-1-(2-methyl-4-nitrophenyl)-1H-pyrrol-3-yl]-N-(2-methylphenyl)prop-2-enamide is a complex organic compound with a unique structure that includes a cyano group, a pyrrole ring, and a nitrophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-2-cyano-3-[2,5-dimethyl-1-(2-methyl-4-nitrophenyl)-1H-pyrrol-3-yl]-N-(2-methylphenyl)prop-2-enamide typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the pyrrole ring, introduction of the nitrophenyl group, and the final coupling with the cyano group. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles could be employed to achieve these goals.
Chemical Reactions Analysis
Types of Reactions
(2Z)-2-cyano-3-[2,5-dimethyl-1-(2-methyl-4-nitrophenyl)-1H-pyrrol-3-yl]-N-(2-methylphenyl)prop-2-enamide can undergo various types of chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized under specific conditions.
Reduction: The cyano group can be reduced to an amine.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH need to be carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the nitrophenyl group could yield nitro derivatives, while reduction of the cyano group could produce amines.
Scientific Research Applications
(2Z)-2-cyano-3-[2,5-dimethyl-1-(2-methyl-4-nitrophenyl)-1H-pyrrol-3-yl]-N-(2-methylphenyl)prop-2-enamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its potential biological activity makes it a candidate for drug discovery and development.
Medicine: It may have therapeutic applications due to its unique structure and potential biological activity.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of (2Z)-2-cyano-3-[2,5-dimethyl-1-(2-methyl-4-nitrophenyl)-1H-pyrrol-3-yl]-N-(2-methylphenyl)prop-2-enamide involves its interaction with specific molecular targets and pathways. The cyano group and nitrophenyl group are likely involved in binding to target proteins or enzymes, leading to modulation of their activity. The exact molecular targets and pathways involved would depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride
- N-(3-Dimethylaminopropyl)-N’-ethylcarbodiimide hydrochloride
Uniqueness
(2Z)-2-cyano-3-[2,5-dimethyl-1-(2-methyl-4-nitrophenyl)-1H-pyrrol-3-yl]-N-(2-methylphenyl)prop-2-enamide is unique due to its combination of functional groups and its potential for diverse chemical reactions and biological activities. Its structure allows for specific interactions with molecular targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
(Z)-2-cyano-3-[2,5-dimethyl-1-(2-methyl-4-nitrophenyl)pyrrol-3-yl]-N-(2-methylphenyl)prop-2-enamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N4O3/c1-15-7-5-6-8-22(15)26-24(29)20(14-25)13-19-12-17(3)27(18(19)4)23-10-9-21(28(30)31)11-16(23)2/h5-13H,1-4H3,(H,26,29)/b20-13- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOHLQKMZOVSTQV-MOSHPQCFSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C(=CC2=C(N(C(=C2)C)C3=C(C=C(C=C3)[N+](=O)[O-])C)C)C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1NC(=O)/C(=C\C2=C(N(C(=C2)C)C3=C(C=C(C=C3)[N+](=O)[O-])C)C)/C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N4O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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